

Commercial availability of (4-Bromo-2-methoxyphenyl)acetonitrile

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Compound of Interest

Compound Name:	(4-Bromo-2-methoxyphenyl)acetonitrile
Cat. No.:	B1523286

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An In-Depth Technical Guide to the Commercial Availability and Application of **(4-Bromo-2-methoxyphenyl)acetonitrile**

Authored by: A Senior Application Scientist Introduction

(4-Bromo-2-methoxyphenyl)acetonitrile, identified by the CAS Number 858523-37-2, is a substituted arylacetonitrile that serves as a crucial and versatile building block in modern organic synthesis. Its molecular architecture, featuring a bromine atom, a methoxy group, and a nitrile moiety on a phenyl ring, offers multiple reactive sites. This unique combination of functional groups makes it an intermediate of significant interest for researchers, scientists, and drug development professionals. The strategic placement of these groups allows for a wide range of chemical transformations, positioning it as a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic considerations, and key applications.

Commercial Availability and Procurement

(4-Bromo-2-methoxyphenyl)acetonitrile is readily available from a variety of specialized chemical suppliers catering to the research and development community. It is typically offered in research quantities, with purities generally exceeding 95-98%. When sourcing this

compound, it is imperative for researchers to consult the certificate of analysis for lot-specific purity and characterization data.

Below is a summary of representative commercial suppliers. Availability and quantities are subject to change, and researchers should verify the information directly with the suppliers.

Supplier	Product ID	Purity	Available Quantities
Santa Cruz Biotechnology	sc-290003	≥98%	Inquire with supplier
AKSci	W8828	≥98%	1g, 5g, 10g, 25g
MySkinRecipes	81346	95%	250mg, 1g
JR MediChem LLC	AS-8891	98%	Inquire with supplier
BLD Pharm	BD119842	98%	1g, 5g, 25g
Aladdin	B184825	98%	1g, 5g, 25g

Note: All products listed are intended for research and development use only and must be handled by technically qualified individuals.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in experimental workflows.

Property	Value
CAS Number	858523-37-2
Molecular Formula	C ₉ H ₈ BrNO
Molecular Weight	226.07 g/mol
Appearance	Solid[2]
Melting Point	56-62°C[2]
Density	1.451 g/cm ³ [2]
Refractive Index	1.556[2]
Storage	Recommended long-term storage at 2-8°C[2]

Safety and Handling

(4-Bromo-2-methoxyphenyl)acetonitrile is classified with the following GHS hazard statements:

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

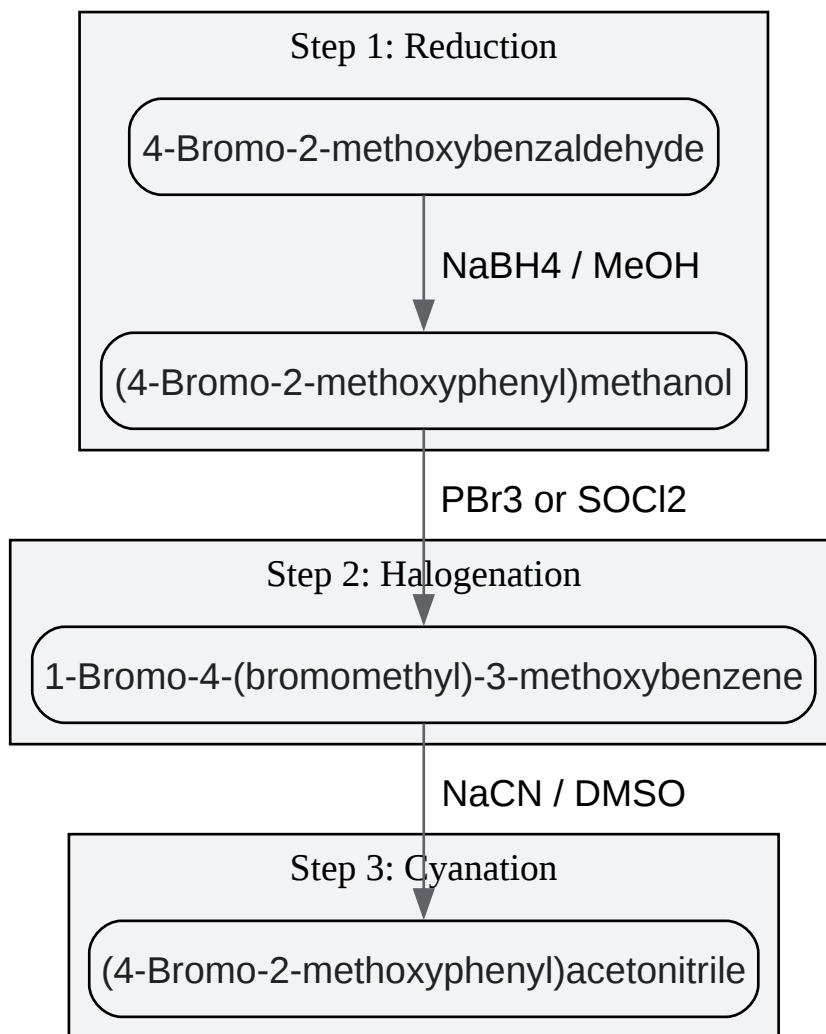
Signal Word: Warning[2]

Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[3]

Synthetic Considerations

While commercially available, understanding the synthesis of **(4-Bromo-2-methoxyphenyl)acetonitrile** provides valuable context for its reactivity and potential impurities. Arylacetonitriles are commonly synthesized via the nucleophilic substitution of a

corresponding benzyl halide with a cyanide salt. The workflow below illustrates a plausible synthetic route starting from 4-bromo-2-methoxybenzaldehyde.



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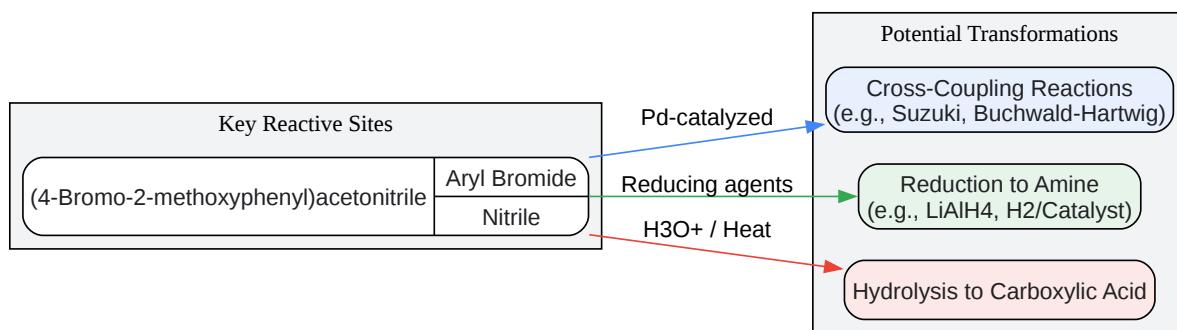
Caption: Plausible synthetic workflow for **(4-Bromo-2-methoxyphenyl)acetonitrile**.

This multi-step process involves the initial reduction of the aldehyde to an alcohol, followed by conversion to a more reactive benzyl halide, and finally, displacement with a cyanide anion. Each step requires careful optimization of reaction conditions to maximize yield and purity.

Applications in Research and Drug Development

The synthetic utility of **(4-Bromo-2-methoxyphenyl)acetonitrile** stems from the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications, making it a powerful tool for building molecular complexity. The nitrile group is particularly versatile, serving as a precursor to amines, aldehydes, ketones, and carboxylic acids.^[4]

The presence of the bromine atom is key to its application in modern medicinal chemistry. It serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.^{[4][5]} These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the core scaffolds of many pharmaceutical agents.^{[6][7]}



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Caption: Key reactive sites and potential transformations of the title compound.

Although specific applications for **(4-Bromo-2-methoxyphenyl)acetonitrile** are proprietary or in early-stage research, the broader class of substituted phenylacetonitriles are well-documented as intermediates in the synthesis of compounds with diverse biological activities.^[8] For instance, related isomers are used in the development of kinase inhibitors and selective estrogen receptor modulators (SERMs).^{[6][7]} The cyano group is a common feature in many marketed drugs, highlighting the importance of nitrile-containing intermediates in drug discovery.^[8]

Conclusion

(4-Bromo-2-methoxyphenyl)acetonitrile is a commercially accessible and highly valuable chemical intermediate for the research and development sectors. Its well-defined physicochemical properties and predictable reactivity, particularly at the aryl bromide and nitrile positions, provide synthetic chemists with a reliable platform for the construction of novel and complex molecular architectures. As the demand for innovative pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like **(4-Bromo-2-methoxyphenyl)acetonitrile** in enabling discovery and development is set to increase.

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